4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide
Description
This compound is a carbazole-derived bis-sulfonamide featuring a tetrahydrocarbazolone core substituted with two 4-ethylbenzenesulfonamide groups. Its structure includes a fused bicyclic carbazole system with a ketone at position 4 and sulfonamide moieties at positions 6 and 7. The ethyl substituents on the benzene rings likely enhance lipophilicity, influencing solubility and membrane permeability.
Properties
IUPAC Name |
4-ethyl-N-[9-(4-ethylphenyl)sulfonyl-5-oxo-7,8-dihydro-6H-carbazol-3-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O5S2/c1-3-19-8-13-22(14-9-19)36(32,33)29-21-12-17-25-24(18-21)28-26(6-5-7-27(28)31)30(25)37(34,35)23-15-10-20(4-2)11-16-23/h8-18,29H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWRXRKYMKTUNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N(C4=C3C(=O)CCC4)S(=O)(=O)C5=CC=C(C=C5)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-ethyl-N-(9-((4-ethylphenyl)sulfonyl)-4-oxo-2,3,4,9-tetrahydro-1H-carbazol-6-yl)benzenesulfonamide is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be structurally represented as follows:
This structure contains multiple functional groups that contribute to its biological activity, including sulfonamide and carbazole moieties.
Biological Activity Overview
The biological activities of this compound have been investigated in various contexts, primarily focusing on its antitumor , antimicrobial , and anti-inflammatory properties.
Antitumor Activity
Several studies have demonstrated the anticancer potential of compounds with similar structures. For instance, compounds containing carbazole derivatives have shown promising results against various cancer cell lines. The mechanism often involves the induction of apoptosis through the inhibition of anti-apoptotic proteins such as Bcl-2.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 5.0 | Bcl-2 inhibition |
| Compound B | HT29 | 3.5 | Apoptosis induction |
| Compound C | A431 | 2.0 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial effectiveness of sulfonamide derivatives has been well-documented. The compound exhibits activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate its potency compared to standard antibiotics.
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Staphylococcus aureus | 15 | Bactericidal |
| Escherichia coli | 30 | Bacteriostatic |
| Pseudomonas aeruginosa | 25 | Moderate activity |
The mechanisms underlying the biological activities of this compound are multifaceted:
- Inhibition of Enzymatic Pathways : The sulfonamide group may inhibit dihydropteroate synthase, critical for bacterial folate synthesis.
- Apoptosis Induction : Similar compounds have been shown to activate caspases leading to programmed cell death in cancer cells.
- Cell Cycle Regulation : Interference with cell cycle progression has been observed, particularly in cancerous cells.
Case Study 1: Antitumor Efficacy
A study evaluated the effects of the compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 5 µM, suggesting a strong anticancer effect mediated through apoptosis.
Case Study 2: Antimicrobial Testing
In another investigation involving various bacterial strains, the compound demonstrated potent activity against MRSA (Methicillin-resistant Staphylococcus aureus), with an MIC value of 15 µg/mL. This finding positions it as a potential candidate for treating resistant bacterial infections.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Substituent Effects on Physicochemical Properties
The target compound differs from analogs in substituent type, positioning, and electronic effects. Key comparisons include:
Table 1: Substituent and Functional Group Comparisons
Key Observations :
- Electronic Effects : The electron-withdrawing sulfonamide groups in the target compound contrast with the electron-donating dimethylsulfamoyl group in , which may alter reactivity in biological or synthetic contexts.
- Tautomerism : Unlike triazole-thione derivatives (), the target compound lacks tautomeric equilibria, simplifying its spectroscopic characterization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
